Chloroacetic acid-d3

Isotopic Purity Analytical Reference Standards Procurement Specifications

Unlabeled chloroacetic acid co-elutes with endogenous analyte in MS, precluding accurate quantification. Alternative d2 or ¹³C isotopologues exhibit altered chromatographic retention from isotope effects, compromising matrix effect compensation in LC-ESI-MS/MS. Chloroacetic acid-d3 resolves these limitations. • M+3 mass shift enables unambiguous analyte differentiation per EPA Method 557 for HAA5 compliance monitoring (LOD: 0.02-0.11 μg/L) • Isotopic purity ≥98 atom % D; chemical purity ≥99% (CP) • Deployed as SIL-IS for mutagenic impurity analysis per ICH M7 guidelines (TTC: 1.5 μg/day) • White crystalline solid; ships at ambient temperature; non-radioactive alternative to ¹⁴C/³H tracers

Molecular Formula C2H3ClO2
Molecular Weight 97.512
CAS No. 1796-85-6
Cat. No. B594973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetic acid-d3
CAS1796-85-6
SynonymsCHLOROACETIC ACID-D3
Molecular FormulaC2H3ClO2
Molecular Weight97.512
Structural Identifiers
SMILESC(C(=O)O)Cl
InChIInChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD
InChIKeyFOCAUTSVDIKZOP-RIAYTAFFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetic Acid-d3: Isotopic Specifications & Procurement


Chloroacetic acid-d3 (trideuteriochloroacetic acid, CAS 1796-85-6) is a stable isotope-labeled analog of monochloroacetic acid (MCAA) wherein three hydrogen atoms are replaced by deuterium, producing a nominal mass shift of +3 Da (M+3) relative to the unlabeled parent compound (MW 94.50) . The compound is commercially available as a white crystalline solid with isotopic enrichment typically specified at ≥98 atom % D and chemical purity ≥99%, and is supplied primarily for use as an internal standard in quantitative mass spectrometry, as a tracer in metabolic studies, and as a deuterated building block in organic synthesis .

Chloroacetic Acid-d3: Substitution Limitations


Unlabeled chloroacetic acid lacks the mass shift necessary for differentiation from endogenous or matrix-derived analyte in mass spectrometry, rendering it unsuitable as an internal standard for accurate quantification . Alternative isotopologues, such as the d2-labeled variant (Chloroacetic acid-d2, CAS 1633-48-3, MW 96.51) and hypothetical 13C-labeled analogs, exhibit different mass shifts (M+2 for d2; M+1 or M+2 for 13C), which may be inadequate for resolving analyte from isotopologue signals or may be unavailable as commercial products . Furthermore, the chromatographic retention behavior of deuterated isotopologues can differ from that of 13C-labeled standards due to isotope effects on hydrophobicity and polarizability, potentially affecting matrix effect compensation in LC-ESI-MS/MS assays [1]. These differences preclude simple substitution without revalidation of analytical methods.

Chloroacetic Acid-d3 Comparative Evidence


Isotopic Enrichment Specifications

Commercial suppliers of chloroacetic acid-d3 consistently specify isotopic enrichment at 98 atom % D . This represents a quantitative specification that distinguishes the product from unlabeled chloroacetic acid (0 atom % D), chloroacetic acid-d2 (d2-labeled, also 98 atom % D commercially but with a smaller mass shift), and 13C-labeled isotopologues (which may carry varying enrichment levels depending on the labeling pattern) . The 98 atom % D specification ensures minimal unlabeled analyte contamination in internal standard applications.

Isotopic Purity Analytical Reference Standards Procurement Specifications

Mass Shift Differentiation

Chloroacetic acid-d3, with three deuterium substitutions, exhibits a nominal mass shift of M+3 (+3.02 Da) relative to unlabeled chloroacetic acid (MW 94.50 → 97.52) . This is quantitatively distinct from chloroacetic acid-d2 (M+2, MW 96.51) and unlabeled chloroacetic acid (M+0) . The M+3 shift provides a larger mass separation between analyte and internal standard signals in MS detection, reducing the potential for isotopic cross-talk and spectral overlap compared to M+1 or M+2 shifts in low-resolution mass spectrometers .

Mass Spectrometry Isotope Dilution Internal Standard

Chromatographic Retention Behavior

Deuterated isotopologues can exhibit altered retention times in reversed-phase liquid chromatography relative to their non-deuterated or 13C-labeled counterparts due to differences in hydrophobicity and polarizability [1]. While direct head-to-head retention data for chloroacetic acid-d3 versus unlabeled MCAA or 13C-MCAA under standardized conditions were not located in the literature, class-level evidence demonstrates that deuterium labeling can produce measurable shifts in reversed-phase HPLC retention [1]. This effect may reduce the ability of the deuterated internal standard to perfectly co-elute with the analyte, potentially compromising matrix effect compensation in LC-ESI-MS/MS assays [2].

Chromatography Isotope Effect HPLC Method Development

Matrix Effect Compensation: Deuterated vs. 13C Standards

In a systematic comparison of deuterated (2H) versus non-deuterated (13C and 15N) stable isotope-labeled internal standards (SIL-IS) for LC-ESI-MS/MS quantification of urinary biomarkers, deuterated IS (2MHA-[2H7]) produced quantitative results that were on average 59.2% lower than those generated with 13C-labeled IS (2MHA-[13C6]), with spike accuracy showing a negative bias of −38.4% for the deuterated IS versus no significant bias for the 13C-IS [1]. Post-column infusion experiments confirmed that ion suppression experienced by the analyte and 13C-IS was not equally experienced by the deuterated IS, attributable to deuterium isotope effects on chromatographic retention [1]. While this study did not evaluate chloroacetic acid-d3 specifically, the findings establish a class-level inference that deuterated SIL-IS may exhibit differential matrix effect compensation compared to 13C-labeled SIL-IS.

Matrix Effects LC-MS/MS Stable Isotope Labeled Internal Standard

Regulatory Framework: EPA Method 557

Monochloroacetic acid (MCAA) is one of five haloacetic acids (HAA5) regulated by the U.S. EPA in drinking water, with a maximum contaminant level (MCL) for the sum of HAA5 set at 60 μg/L and an individual MCL for MCAA of 70 μg/L . EPA Method 557 specifies the analysis of HAAs, including MCAA, by ion chromatography–tandem mass spectrometry (IC-MS/MS) with limits of detection (LODs) ranging from 0.02–0.11 μg/L [1]. While EPA Method 557 does not explicitly mandate the use of chloroacetic acid-d3 as an internal standard, the use of a stable isotope-labeled internal standard (SIL-IS) such as chloroacetic acid-d3 is consistent with best practices for isotope dilution mass spectrometry to correct for matrix effects and recovery variability [2].

Environmental Analysis Disinfection Byproducts Regulatory Compliance

Genotoxic Impurity Quantification in APIs

Chloroacetic acid is a halogenated acetic acid derivative with structural alerts for potential genotoxicity, and its presence as an impurity in active pharmaceutical ingredients (APIs) requires control at ppm or sub-ppm levels according to ICH M7 guidelines and the threshold of toxicological concern (TTC) of 1.5 μg/day [1]. The determination and control of genotoxic impurities (GTIs) in APIs at parts-per-million or parts-per-billion levels represent significant analytical challenges, often requiring derivatization and sensitive detection techniques such as LC-MS/MS or GC-MS [2]. While no study was located that directly compared chloroacetic acid-d3 to alternative internal standards for GTI analysis, the use of a deuterated internal standard is a well-established approach to compensate for matrix effects and recovery variability in trace-level GTI quantification [3].

Genotoxic Impurities Pharmaceutical Analysis ICH M7

Chloroacetic Acid-d3 Application Scenarios


Drinking Water MCAA Analysis by EPA 557

In environmental monitoring laboratories, chloroacetic acid-d3 is deployed as a stable isotope-labeled internal standard (SIL-IS) for the quantification of MCAA in drinking water by IC-MS/MS, as specified under EPA Method 557 [1]. The method requires detection of HAAs at sub-μg/L levels (LOD range 0.02–0.11 μg/L) to ensure compliance with the HAA5 maximum contaminant level (MCL) of 60 μg/L and the MCAA-specific MCL of 70 μg/L [1]. The M+3 mass shift of chloroacetic acid-d3 enables unambiguous differentiation from unlabeled MCAA in the mass spectrometer, while its near-identical chemical properties provide matrix effect compensation during sample preparation and ionization .

Genotoxic Impurity Testing in Pharmaceuticals

Pharmaceutical quality control laboratories utilize chloroacetic acid-d3 as an internal standard for the determination of chloroacetic acid residues in APIs at ppm to ppb levels, in accordance with ICH M7 guidelines for the control of mutagenic impurities [1]. The threshold of toxicological concern (TTC) of 1.5 μg/day necessitates highly sensitive and accurate analytical methods [1]. The use of a deuterated SIL-IS compensates for analyte losses during sample preparation (e.g., derivatization, extraction) and for ion suppression or enhancement effects in LC-MS/MS analysis, thereby improving method accuracy and precision relative to external standard calibration approaches .

Metabolic and Environmental Fate Tracing

Chloroacetic acid-d3 serves as a non-radioactive tracer in metabolic pathway elucidation and environmental fate studies [1]. The incorporation of three deuterium atoms allows researchers to track the compound's transformation and distribution in biological systems or environmental matrices without the safety and regulatory burdens associated with 14C or 3H radiolabeling [1]. The deuterium label can be monitored by mass spectrometry, providing quantitative and qualitative data on metabolic products and degradation pathways [1].

Kinetic Isotope Effect Mechanism Studies

In mechanistic organic chemistry and enzymology, chloroacetic acid-d3 is employed to investigate kinetic isotope effects (KIEs) in reactions involving chloroacetic acid [1]. By comparing the reaction rates of chloroacetic acid-d3 with those of unlabeled chloroacetic acid, researchers can determine whether C–H bond cleavage is involved in the rate-determining step, thereby gaining mechanistic insight into enzymatic transformations and synthetic reactions [1].

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